6-(2-Chlorophenyl)benzo[d]thiazol-2-amine is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by a benzothiazole ring, which is fused with a chlorophenyl group. Benzothiazoles are known for their diverse biological activities, making them significant in medicinal chemistry. The molecular formula for 6-(2-Chlorophenyl)benzo[d]thiazol-2-amine is C13H9ClN2S, and it exhibits various properties that contribute to its potential applications in pharmaceuticals.
This compound can be classified as:
The synthesis of 6-(2-Chlorophenyl)benzo[d]thiazol-2-amine can be achieved through several methods, typically involving the reaction of appropriate starting materials under controlled conditions. One common approach involves the use of 2-chlorobenzothiazole as a precursor, which can undergo nucleophilic substitution reactions with amines.
The molecular structure of 6-(2-Chlorophenyl)benzo[d]thiazol-2-amine features a benzothiazole ring system with a chlorine atom attached to a phenyl group at the 2-position.
6-(2-Chlorophenyl)benzo[d]thiazol-2-amine can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 6-(2-Chlorophenyl)benzo[d]thiazol-2-amine often involves interaction with biological targets such as enzymes or receptors.
6-(2-Chlorophenyl)benzo[d]thiazol-2-amine has potential applications in various fields:
Benzothiazole represents a privileged heterocyclic scaffold in drug discovery, characterized by a benzene ring fused to a thiazole moiety containing both nitrogen and sulfur atoms. This structure confers remarkable electronic properties and versatile binding capabilities to biological targets. Benzothiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antitubercular effects [2] [4] [8]. The scaffold's significance is underscored by its presence in clinically approved drugs (e.g., riluzole for ALS, pramipexole for Parkinson’s) and numerous investigational agents. Its planar, aromatic structure enables π-π stacking interactions with biological macromolecules, while the nitrogen and sulfur atoms serve as hydrogen-bond acceptors, facilitating target engagement [3] [4].
The therapeutic exploration of benzothiazoles began in earnest in the mid-20th century. Early research focused on antimicrobial sulfonamide derivatives, but the discovery of potent antitumor activity in 2-arylbenzothiazoles like PMX610 and compound 4i (7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole-2-amine) marked a turning point [1] [4]. These compounds demonstrated selective cytotoxicity against tumor cell lines, particularly non-small cell lung cancer (NSCLC), through mechanisms involving cytochrome P450 activation and inhibition of key signaling pathways [4] [8].
The structural evolution progressed through four generations:
Table 1: Clinically Significant Benzothiazole-Based Drugs
Compound Name | Therapeutic Use | Key Structural Features |
---|---|---|
Riluzole | Amyotrophic Lateral Sclerosis | 2-Aminobenzothiazole |
Pramipexole | Parkinson’s Disease | 2-Amino-4,5,6,7-tetrahydrobenzothiazole |
Dasatinib | Chronic Myeloid Leukemia | 2-(Aminopyrimidinyl)benzothiazole |
Abafungin | Antifungal | 6-Arylbenzothiazole derivative |
Febuxostat | Gout | 2-Arylthiazole with benzothiazole |
Recent decades witnessed systematic optimization of the 2-amine and 6-position substituents. Studies revealed that electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position enhanced antitumor potency, while the 2-amine group served as a critical hydrogen-bond donor/acceptor for target binding [1] [8]. This led to compounds like CJM126 and B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine), which showed nanomolar activity against carcinoma cell lines and dual inhibition of AKT/ERK pathways [1] [4].
The 2-aminobenzothiazole subunit is a pharmacophoric cornerstone due to its:
Table 2: Structure-Activity Relationship (SAR) of 2-Aminobenzothiazoles
Position | Modification | Biological Impact | Example Potency Data |
---|---|---|---|
2-position | -NH₂ | ↑ Target affinity via H-bonding; ↑ metabolic stability | IC₅₀: 0.8–5 µM (A431 cells) [1] |
-NHR / -NR₂ | Variable: May ↑ lipophilicity or ↓ H-bond donation | ED₅₀: 15–35 mg/kg (MES test) [5] | |
6-position | -H | Baseline activity (low to moderate) | IC₅₀ > 50 µM [1] |
-Cl/-Br/-CF₃ | ↑ Electron withdrawal → ↑ cytotoxicity | IC₅₀: 1–10 µM [1] [4] | |
-Aryl (e.g., 2-Cl-C₆H₄-) | ↑ Steric bulk → Enhanced kinase inhibition | IC₅₀: 0.5–4 µM [1] [8] |
Functionalization at C-2 with amines enables molecular hybridization strategies. For example, conjugating 2-aminobenzothiazoles with β-lactams (e.g., azetidinones) yielded compounds with potent anticonvulsant activity (ED₅₀ 15.4 mg/kg in MES test, protective index >20) [5]. Similarly, hydrazone-linked benzothiazoles demonstrated dual anti-inflammatory/antitumor effects by suppressing IL-6/TNF-α expression [1].
The 6-position of benzothiazole is sterically accessible and electronically influential. Introduction of aryl groups—particularly 2-chlorophenyl—confers three key advantages:
Table 3: Synthetic Routes to 6-Arylbenzothiazol-2-amines
Method | Reagents/Conditions | Yield Range | Advantages |
---|---|---|---|
Herz Reaction | S₂Cl₂, acetic acid, 80–100°C [9] | 40–65% | Direct; uses commercial anilines |
Copper-Catalyzed Arylation | Aryl iodide, CuI, phenanthroline, K₃PO₄, DMF, 110°C [6] | 70–85% | High regioselectivity; functional group tolerance |
Suzuki-Miyaura Coupling | 6-Bromo-2-ABT, arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O [1] | 60–92% | Mild conditions; diverse boronic acids |
Microwave-Assisted Cyclization | 2-Amino-5-arylthiophenols, cyanogen bromide, MW, 150°C [6] | 75–90% | Rapid (minutes); high purity |
The 2-chlorophenyl group at C-6 enhances dual-targeting capability. For instance, compound B7 analogs inhibit both AKT and ERK pathways in A431 cells by disrupting phosphorylation cascades (Western blot confirmed 80% p-AKT reduction at 4μM) [1]. Docking studies indicate the chlorine atom forms halogen bonds with carbonyl oxygens in MEK1 (binding energy: –9.2 kcal/mol), while the aryl ring engages in π-stacking with Phe156 [4] [8].
Concluding Remarks
6-(2-Chlorophenyl)benzo[d]thiazol-2-amine exemplifies rational benzothiazole optimization, leveraging steric, electronic, and pharmacokinetic advantages of 6-aryl substitution. Its design builds on historical precedents while enabling precise target engagement—a paradigm for scaffold-based drug discovery.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5